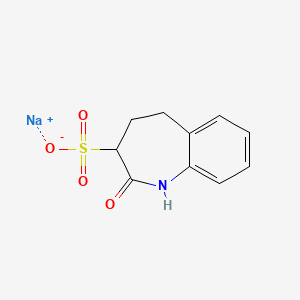
sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate
Overview
Description
Sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate is a useful research compound. Its molecular formula is C10H10NNaO4S and its molecular weight is 263.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate are vasopressin receptors (V1aR and V2R) . These receptors play a crucial role in the regulation of water balance and blood pressure in the body.
Mode of Action
The compound This compound interacts with its targets, the vasopressin receptors, by binding to them . This interaction can lead to changes in the activity of these receptors, potentially influencing physiological processes such as water balance and blood pressure regulation.
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its interaction with vasopressin receptors, it is likely that it influences the vasopressin signaling pathway . The downstream effects of this could include changes in water reabsorption in the kidneys and modulation of blood pressure.
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its interaction with vasopressin receptors . By binding to these receptors, it could modulate their activity, leading to changes in water balance and blood pressure regulation at the cellular level.
Biological Activity
Sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H10NNaO4S |
| Molecular Weight | 251.25 g/mol |
| CAS Number | 86775324 |
| Solubility | Soluble in water |
| pH Range | 6 - 8.5 |
Antiproliferative Effects
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that this compound inhibited cell growth in several human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was shown to induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Sulfation Pathway : The compound may undergo sulfation by human cytosolic sulfotransferases (SULTs), which can enhance its bioavailability and therapeutic efficacy. Studies have identified specific SULTs involved in the metabolism of related compounds, suggesting a similar pathway for this compound .
- Antioxidant Activity : Preliminary investigations have shown that this compound possesses antioxidant properties, potentially contributing to its protective effects against oxidative stress in cells .
Study on Anticancer Activity
In a controlled study assessing the anticancer potential of this compound:
- Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 µM to 20 µM across different cell lines. Notably, MCF7 cells showed the highest sensitivity.
Toxicity Assessment
A toxicity assessment was conducted using non-cancerous cell lines (e.g., NIH/3T3 fibroblasts):
Properties
IUPAC Name |
sodium;2-oxo-1,3,4,5-tetrahydro-1-benzazepine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S.Na/c12-10-9(16(13,14)15)6-5-7-3-1-2-4-8(7)11-10;/h1-4,9H,5-6H2,(H,11,12)(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBDSHIQNSQQIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















